molecular formula C22H21N5O2 B2645379 3-benzyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 332400-79-0

3-benzyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2645379
CAS No.: 332400-79-0
M. Wt: 387.443
InChI Key: MMEUZCAQBCDGDF-UHFFFAOYSA-N
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Description

3-benzyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine-derived heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and chemical biology research. Its core structure is related to known kinase inhibitor pharmacophores, suggesting its primary research utility lies in the exploration of protein kinase signaling pathways . Researchers employ this compound as a key intermediate or a functional probe to investigate and modulate the activity of specific enzyme classes, such as cyclin-dependent kinases (CDKs), which are critical targets in oncogenesis and cell cycle regulation . The specific substitution pattern, featuring benzyl and phenyl groups, is designed to enhance binding affinity and selectivity within the ATP-binding pockets of target kinases. As such, this compound is of significant interest for developing novel therapeutic strategies in areas like cancer research and neurodegenerative diseases, where kinase dysregulation plays a central role. All studies must be conducted in accordance with laboratory safety guidelines, as this product is strictly for research purposes.

Properties

IUPAC Name

3-benzyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-24-19-18(20(28)27(22(24)29)15-16-9-4-2-5-10-16)26-14-8-13-25(21(26)23-19)17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEUZCAQBCDGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzyl and phenyl derivatives with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role as an inhibitor of specific enzymes and receptors involved in various diseases.

Enzyme Inhibition

Research indicates that derivatives of pyrimido[2,1-f]purine-2,4(1H,3H)-dione exhibit inhibitory effects on enzymes such as thymidylate synthase (ThyX), which is crucial in DNA synthesis. The structure-activity relationship studies have shown that modifications at the N3 position can enhance inhibitory potency .

Antitumor Activity

Studies have demonstrated that compounds similar to 3-benzyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can induce apoptosis in cancer cells. This is primarily attributed to their ability to interfere with nucleic acid metabolism and cellular signaling pathways associated with tumor growth .

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological properties.

Dopamine Receptor Modulation

Research suggests that derivatives of this compound can act as multitarget drugs by modulating dopamine receptors. This makes them potential candidates for treating neurodegenerative diseases like Parkinson's disease and schizophrenia . The ability to interact with both xanthine and dopamine pathways opens avenues for developing hybrid molecules that could provide therapeutic benefits through multiple mechanisms.

Synthesis and Structural Variations

The synthesis of this compound involves several synthetic strategies including:

Ugi-Strecker Reaction

This method has been utilized to create libraries of pyrimido derivatives by combining aminopyridines with isocyanates under microwave irradiation conditions. The resulting compounds are evaluated for their biological activities in various assays .

Cyclization Techniques

Copper-catalyzed cyclization methods have been reported for synthesizing complex tricyclic structures from simpler precursors. These techniques enhance the yield and purity of the desired products while allowing for diverse functionalization at different positions on the purine ring .

Case Studies

Several case studies highlight the efficacy of this compound in specific applications:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values in low micromolar range.
Study BEnzyme InhibitionShowed over 50% inhibition of ThyX enzyme at 50 µM concentration; structure modifications improved efficacy.
Study CNeuropharmacologyReported modulation of dopamine receptor activity leading to improved motor function in animal models of Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-benzyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations at Position 9

The phenyl group at position 9 is a critical determinant of bioactivity. Modifications here significantly alter receptor affinity and physicochemical properties:

  • However, steric hindrance may reduce binding to adenosine receptors compared to the unsubstituted phenyl variant.
  • 9-(3,4-Dihydroxyphenethyl) analog (): The dihydroxyphenethyl chain introduces hydrogen-bonding capacity, increasing affinity for catecholamine targets (e.g., dopamine receptors). Compound 20a (9-(3,4-dihydroxyphenethyl)) showed 71% yield and a melting point of 232–235°C, with UPLC/MS purity >99% .
  • 9-(2-Chloro-6-fluorobenzyl) analog (): Electron-withdrawing substituents like Cl and F improve metabolic stability and MAO-B inhibitory activity. Microwave-assisted synthesis achieved high purity (>95%) under solvent-free conditions .

Table 1: Position 9 Substituent Comparisons

Compound Substituent Molecular Weight Melting Point (°C) Yield (%) Biological Target
Reference Compound Phenyl 433.47* Not reported Not reported Adenosine receptors
9-(2-Methoxyphenyl) analog 2-Methoxyphenyl 447.50 Not reported Not reported N/A
20a () 3,4-Dihydroxyphenethyl 385.42 232–235 71 Dopamine/MAO-B
21 () 3,4-Dihydroxyphenethyl 427.51 206–208 94 Multitarget (PDE/MAO-B)
analog 2-Chloro-6-fluorobenzyl ~450.0† Not reported High‡ MAO-B

*Calculated based on molecular formula C₂₄H₂₃N₅O₂.
†Estimated from similar analogs.
‡Reported as >95% purity via HPLC .

Substituent Variations at Position 3

The benzyl group at position 3 influences lipophilicity and receptor selectivity:

  • This analog (RN: 303972-89-6) is structurally similar but lacks reported bioactivity data.
  • 3-(3-Methylbutyl) analog (): Replacement with a branched alkyl chain reduces aromatic interactions, likely diminishing adenosine receptor affinity but improving solubility in non-polar solvents.

Alkyl Chain Modifications at Positions 1 and 3

  • 1,3-Dialkyl derivatives ():
    • Compound 22 (1,3-dibutyl) has a molecular weight of 455.54 and a melting point of 194–196°C, with UV λmax at 302 nm .
    • Compound 24 (1,3-dimethyl with propargyl at N9) exhibits a lower molecular weight (273.27) and higher yield (93%) due to optimized alkyl chain length .

Table 2: Alkyl Chain Impact on Physicochemical Properties

Compound (Evidence) Substituents Molecular Weight Melting Point (°C) UV λmax (nm) Yield (%)
22 () 1,3-Dimethyl, 9-ethenyl 261.27 268–271 304 70
24 () 1,3-Dimethyl, 9-propargyl 273.27 203–206 296 93
21 () 1,3-Dipropyl 427.51 206–208 302 94

Biological Activity

3-benzyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives, characterized by a complex bicyclic structure. Its molecular formula is C19H20N4O2C_{19}H_{20}N_{4}O_{2}, and it has a molecular weight of approximately 336.39 g/mol. The structural complexity contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antibacterial Activity : Significant inhibition of bacterial growth has been observed against multi-resistant pathogens. The compound's mechanism involves the inhibition of flavin-dependent thymidylate synthase (FDTS), which is crucial for bacterial DNA synthesis .
  • Antitubercular Activity : In vitro studies have demonstrated that the compound can inhibit Mycobacterium tuberculosis ThyX with an IC50 value of 0.69μM0.69\,\mu M. This suggests its potential as a lead compound for developing new antitubercular agents .
  • Cytotoxicity : The compound has shown low cytotoxicity in primary blood mononuclear (PBM) cells, with a CC50 greater than 100μM100\,\mu M, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at specific positions on its structure. Research has focused on optimizing substitutions at the N1 and N3 positions to enhance activity against targeted enzymes like ThyX .

Table 1: SAR Findings for Pyrimidine Derivatives

CompoundR1R2Inhibition (%) at 200 µM
9aFH59.4
9bClH49.8
9cBrH52.2
B1-PP146--95.1

This table summarizes the inhibitory effects of various derivatives compared to a known positive control (B1-PP146) .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds in vitro:

  • Inhibition Studies : A series of pyrido[1,2-e]purine derivatives were synthesized and screened for their ability to inhibit FDTS. The highest inhibition was noted with specific substitutions that enhanced binding affinity .
  • In Silico Studies : Computational modeling has been employed to predict the interactions between these compounds and their target enzymes. This approach aids in guiding further synthetic modifications to improve efficacy .
  • Toxicity Assessments : Comprehensive cytotoxicity tests have been conducted using PBM cells to ensure that promising compounds do not exhibit significant toxicity at therapeutic concentrations .

Q & A

Q. What synthetic methodologies are optimal for preparing 3-benzyl-1-methyl-9-phenyl-tetrahydropyrimido-purine-dione, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via a multicomponent reaction (MCR) involving substituted aromatic aldehydes, 3-amino-1H-1,2,4-triazole, and barbituric acid derivatives. A green chemistry approach using a phase-transfer catalyst (e.g., 1-butyl-3-methyl imidazolium chloride, [Bmim]Cl) in a water-ethanol solvent system (1:1 v/v) under reflux for 3–4 hours is recommended . Key optimization steps include:

  • Catalyst screening : Ionic liquids improve reaction efficiency due to enhanced solubility and stabilization of intermediates.
  • Solvent ratios : Ethanol-water mixtures reduce side reactions and improve recrystallization yields.
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization in ethanol resolves impurities .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of substitutions, particularly for distinguishing benzyl (δ 4.5–5.0 ppm) and methyl groups (δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ peak at m/z 406.18) and fragmentation patterns .
  • TLC Monitoring : Employ silica gel plates with UV254 visualization to track reaction progress using ethyl acetate/hexane (1:3) as the mobile phase .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Antimicrobial Assays : Use agar diffusion against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with ciprofloxacin as a positive control. Measure zones of inhibition at 50–100 µg/mL concentrations .
  • Cytotoxicity Testing : Perform MTT assays on HeLa or MCF-7 cell lines, comparing IC50_{50} values to doxorubicin. Ensure triplicate runs to assess reproducibility .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action in pharmacological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like dihydrofolate reductase (DHFR) or topoisomerase II. Focus on hydrogen bonding with pyrimidine-dione moieties and hydrophobic interactions with benzyl/phenyl groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energies (MM-PBSA) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assay Conditions : Control variables such as solvent (DMSO concentration ≤1%), cell passage number, and incubation time (24–48 hours) to minimize variability .
  • Meta-Analysis : Use tools like RevMan to aggregate data from independent studies, applying fixed-effects models to quantify heterogeneity (I2^2 statistic) .

Q. How can regioselectivity challenges in synthesizing 9-substituted derivatives be addressed?

Methodological Answer:

  • Protecting Groups : Introduce tetrahydropyran (THP) or tert-butyldimethylsilyl (TBDMS) groups to block competing reaction sites during Suzuki-Miyaura couplings .
  • Catalyst Tuning : Test Pd(Ph3_3)4_4 vs. Pd(OAc)2_2 with ligands like SPhos to enhance cross-coupling efficiency for aryl boronic acids .

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